Cas no 21850-61-3 (2-(4-hydroxyphenyl)propanenitrile)

2-(4-Hydroxyphenyl)propanenitrile is a versatile organic compound featuring a hydroxyphenyl group attached to a propanenitrile moiety. This structure imparts reactivity suitable for applications in pharmaceutical intermediates, agrochemical synthesis, and fine chemical manufacturing. The presence of both hydroxyl and nitrile functional groups allows for further derivatization, enabling its use in coupling reactions, cyclizations, and as a precursor for bioactive molecules. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in laboratory and industrial settings. The compound’s well-defined chemical properties make it a valuable building block for researchers developing novel compounds in medicinal and material chemistry.
2-(4-hydroxyphenyl)propanenitrile structure
21850-61-3 structure
Product Name:2-(4-hydroxyphenyl)propanenitrile
CAS No:21850-61-3
MF:C9H9NO
MW:147.173862218857
CID:274025
PubChem ID:89543
Update Time:2025-10-24

2-(4-hydroxyphenyl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile,4-hydroxy-a-methyl-
    • 2-(4-hydroxyphenyl)propanenitrile
    • 2-(4-HYDROXYPHENYL)-PROPIONITRILE
    • 2-(4-Hydroxyphenyl)propiononitrile
    • SCHEMBL450037
    • EINECS 244-619-6
    • 2-(4-hydroxyphenyl) propionitrile
    • NS00049436
    • 4-(alpha-cyanoethyl)phenol
    • 4-Hydroxy-phenyl-propionitrile
    • 21850-61-3
    • EN300-1840205
    • BTNSSVRIZUUYGM-UHFFFAOYSA-N
    • 4-hydroxyphenylpropanenitrile
    • DTXSID40944459
    • Inchi: 1S/C9H9NO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7,11H,1H3
    • InChI Key: BTNSSVRIZUUYGM-UHFFFAOYSA-N
    • SMILES: OC1C=CC(=CC=1)C(C#N)C

Computed Properties

  • Exact Mass: 147.06847
  • Monoisotopic Mass: 147.068414
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 162
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.12
  • Boiling Point: 288.9°Cat760mmHg
  • Flash Point: 128.5°C
  • Refractive Index: 1.556
  • PSA: 44.02

2-(4-hydroxyphenyl)propanenitrile Pricemore >>

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Additional information on 2-(4-hydroxyphenyl)propanenitrile

Comprehensive Overview of 2-(4-hydroxyphenyl)propanenitrile (CAS No. 21850-61-3): Properties, Applications, and Industry Insights

2-(4-hydroxyphenyl)propanenitrile (CAS No. 21850-61-3), a versatile organic compound, has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This nitrile derivative features a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C9H9NO, and molar mass of 147.17 g/mol, position it as a critical building block for fine chemical synthesis.

In recent years, the demand for high-purity nitriles like 2-(4-hydroxyphenyl)propanenitrile has surged, driven by advancements in drug discovery and crop protection formulations. Researchers frequently search for "CAS 21850-61-3 solubility" or "synthesis routes for hydroxyphenyl nitriles," reflecting its technical relevance. The compound’s stability under mild conditions and compatibility with green chemistry principles further enhance its appeal in sustainable manufacturing.

From an industrial perspective, 21850-61-3 serves as a precursor for pharmaceutical intermediates, particularly in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) and specialty polymers. Its role in chiral synthesis is another hot topic, as enantioselective reactions gain traction in API production. Users often inquire about "2-(4-hydroxyphenyl)propanenitrile suppliers" or "regulatory status of nitrile compounds," highlighting its commercial and compliance dimensions.

Analytical studies of CAS No. 21850-61-3 emphasize its spectroscopic fingerprints, with FT-IR and NMR data being pivotal for quality control. The compound’s melting point (~90–92°C) and solubility profile (moderate in polar solvents) are frequently cited in technical datasheets. Environmental considerations, such as "biodegradability of aromatic nitriles," also align with global trends toward eco-friendly chemicals.

Innovative applications of 2-(4-hydroxyphenyl)propanenitrile extend to material science, where it contributes to UV-absorbing coatings and liquid crystal displays (LCDs). These niches respond to queries like "nitriles in electronic materials" or "hydroxyphenyl derivatives for photostability." Such interdisciplinary utility underscores the compound’s adaptability across high-growth sectors.

To optimize workflows, laboratories often explore "scaling up 21850-61-3 production" or "alternative catalysts for nitrile synthesis." Recent patents disclose improved yields via microwave-assisted reactions, addressing efficiency demands. Additionally, the compound’s low toxicity profile (as per OECD guidelines) makes it a safer choice compared to traditional halogenated analogs.

In summary, 2-(4-hydroxyphenyl)propanenitrile (CAS No. 21850-61-3) exemplifies the convergence of synthetic utility and market-driven innovation. Its alignment with green chemistry, pharmaceutical trends, and advanced materials ensures sustained relevance in scientific and industrial discourse.

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